

Albaspidin AP: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AP is a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma Nakai. As a member of the acylphloroglucinol class of compounds, it has garnered interest for its biological activities, most notably its inhibitory action against fatty acid synthase (FAS). This technical guide provides a comprehensive overview of the current knowledge on Albaspidin AP, including its chemical structure, physicochemical properties, and known biological effects. The document further details experimental protocols for its isolation and bioactivity assessment and explores its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Albaspidin AP.

Chemical Structure and Physicochemical Properties

Albaspidin AP is classified as a phenolic compound and an acylphloroglucinol derivative.[1] While the precise 2D structure and SMILES string for **Albaspidin AP** are not readily available in public databases, its molecular formula has been determined to be C₂₂H₂₆O₈, with a molecular weight of approximately 418.44 g/mol .[2][3]



For the closely related compound, Albaspidin AA, the chemical structure is well-defined. Its IUPAC name is 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one, and its canonical SMILES string is CC(=0)C1=C(C(=C(C(C1=0)(C)C)O)CC2=C(C(C(=0)C(=C2O)C(=O)C)(C)C)O)O.[3] It is plausible that **Albaspidin AP** shares a similar structural backbone.

A summary of the known physicochemical properties of Albaspidin AP is presented in Table 1.

Property	Value	Source
Molecular Formula	C22H26O8	[2][3]
Molecular Weight	418.44 g/mol	[2][3]
CAS Number	59092-91-0	[2]
Compound Type	Phenol, Acylphloroglucinol	[1]
Botanical Source	The rhizomes of Dryopteris crassirhizoma Nakai	[1]
Purity	≥98% (Commercially available)	[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]

Table 1: Physicochemical Properties of Albaspidin AP

Biological Activity and Mechanism of Action

The primary reported biological activity of **Albaspidin AP** is its role as an inhibitor of fatty acid synthase (FAS).[3][4] FAS is a key enzyme in the de novo biosynthesis of fatty acids and is often overexpressed in cancer cells and implicated in obesity.[3][4]

Fatty Acid Synthase (FAS) Inhibition

Albaspidin AP has been shown to inhibit fatty acid synthase with an IC₅₀ value of 71.7 μ M.[3] [4] This inhibitory activity suggests that **Albaspidin AP** could be a promising candidate for further investigation as a therapeutic agent for cancer and obesity.[3][4]



A logical workflow for the investigation of **Albaspidin AP**'s FAS inhibitory activity is depicted below.

Figure 1: Experimental workflow for assessing FAS inhibition.

Potential Impact on Signaling Pathways

While specific studies on the effects of **Albaspidin AP** on major signaling pathways are limited, its inhibition of FAS suggests potential downstream effects on pathways regulated by lipid metabolism. The PI3K/Akt/mTOR and protein tyrosine kinase signaling pathways are often interconnected with cellular metabolism and cancer cell proliferation. However, direct evidence of **Albaspidin AP** modulating these pathways is yet to be established.

A hypothetical signaling pathway illustrating the potential downstream effects of FAS inhibition is presented below.

Figure 2: Potential impact of Albaspidin AP on signaling.

Experimental Protocols Isolation of Albaspidin AP from Dryopteris crassirhizoma

A general method for the isolation of acylphloroglucinol derivatives from Dryopteris crassirhizoma involves column chromatography.[1]

Methodology:

- Extraction: The rhizomes of Dryopteris crassirhizoma Nakai are collected, dried, and powdered. The powdered material is then extracted with a suitable solvent such as ethanol or methanol.
- Fractionation: The crude extract is subjected to fractionation using column chromatography. A common stationary phase used is buffered silica gel.
- Purification: Further purification is achieved using Sephadex column chromatography.
- Identification: The isolated constituents are identified using chemical and spectroscopic methods, such as NMR (¹H-NMR and ¹³C-NMR) and mass spectrometry.[1]



Fatty Acid Synthase (FAS) Inhibition Assay

The inhibitory activity of **Albaspidin AP** on FAS can be determined using a spectrophotometric assay that measures the oxidation of NADPH. A generic protocol is outlined below, which should be optimized for the specific experimental conditions.

Methodology:

- Enzyme Preparation: Purified fatty acid synthase is obtained from a commercial source or prepared from a suitable biological source.
- Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., potassium phosphate buffer), acetyl-CoA, malonyl-CoA, and NADPH.
- Inhibitor Addition: **Albaspidin AP**, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.
- Reaction Initiation and Measurement: The reaction is initiated by the addition of the FAS
 enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH,
 is monitored over time using a spectrophotometer.
- IC₅₀ Determination: The rate of reaction is calculated for each inhibitor concentration. The
 IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme
 activity, is determined by plotting the percentage of inhibition against the logarithm of the
 inhibitor concentration.

Conclusion and Future Directions

Albaspidin AP presents itself as a noteworthy natural product with confirmed inhibitory activity against fatty acid synthase. This property positions it as a molecule of interest for further investigation in the context of cancer and metabolic disorders. However, a significant knowledge gap remains concerning its precise chemical structure, a comprehensive profile of its physicochemical properties, and its broader biological activities.

Future research should prioritize the definitive structural elucidation of **Albaspidin AP**.

Furthermore, a more extensive evaluation of its inhibitory activity against a panel of cancer cell lines and in animal models of obesity and cancer is warranted. Elucidating its specific effects



on key signaling pathways, such as the PI3K/Akt/mTOR and protein tyrosine kinase pathways, will be crucial in understanding its mechanism of action and therapeutic potential. The development of a robust synthetic route would also be beneficial for producing larger quantities of the compound for in-depth preclinical studies. Through these concerted efforts, the full therapeutic potential of **Albaspidin AP** can be explored.

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- To cite this document: BenchChem. [Albaspidin AP: A Technical Guide on its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149938#chemical-structure-and-properties-of-albaspidin-ap]

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